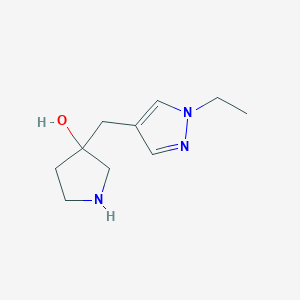

3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)5-10(14)3-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3 |

InChI Key |

KGXMMXOYFLKIEP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CC2(CCNC2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of Novel Pyrrolidinyl-Pyrazole Compounds

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, molecules incorporating both pyrazole and pyrrolidine scaffolds are of significant interest due to their prevalence in biologically active agents. The unambiguous structural confirmation of these new chemical entities is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This in-depth guide provides a comprehensive framework for the spectroscopic characterization of novel compounds, exemplified by the analysis of structures related to 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol. While specific data for this exact molecule is not publicly available, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and interpretive logic to confidently characterize similar novel compounds using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Imperative of Structural Verification

The journey from a synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints. For any newly synthesized compound, the primary and most critical task is the verification of its chemical structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. Spectroscopic techniques provide a detailed picture of a molecule's atomic and electronic framework, allowing for the confirmation of its constitution, connectivity, and stereochemistry.

This guide will walk through the essential spectroscopic workflows for characterizing novel heterocyclic molecules, using the structural class of N-ethyl-pyrazolyl-methyl-pyrrolidinols as a representative example. We will delve into the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating high-quality, reliable data.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is the first port of call in structural elucidation. Its primary role is to determine the molecular weight of the analyte, providing a direct confirmation of the elemental formula. For polar, non-volatile organic molecules like our target compound class, Electrospray Ionization (ESI) is the most suitable technique.[1][2]

Experimental Protocol: High-Resolution ESI-MS

A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap instrument) is crucial for obtaining an accurate mass measurement, which allows for the determination of the elemental composition.

Protocol Steps:

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be of high purity to minimize background ions.

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode. The presence of basic nitrogen atoms in the pyrazole and pyrrolidine rings makes them readily protonated.

-

Mass Analyzer: Set to acquire data over a mass-to-charge (m/z) range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method is straightforward for initial characterization.

-

-

Data Acquisition: Acquire the mass spectrum. The instrument software will display the m/z values of the detected ions.

Caption: Workflow for High-Resolution ESI-MS Analysis.

Data Interpretation: Beyond the Molecular Ion

The primary piece of information is the m/z of the protonated molecule, [M+H]⁺. For a compound like this compound (C₁₁H₁₉N₃O), the expected exact mass of the neutral molecule is 209.1528. The protonated molecule [M+H]⁺ would therefore have an m/z of 210.1606. High-resolution mass spectrometry can measure this value to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Related Compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 247.1083 | 247.1080 |

Data for 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid, a compound containing the N-ethyl pyrazole moiety.[3][4]

In addition to the molecular ion, fragmentation can occur in the mass spectrometer, providing valuable structural clues. For pyrrolidine-containing compounds, a common fragmentation pathway is the loss of the pyrrolidine ring as a neutral molecule.[5][6] Tandem MS (MS/MS) experiments can be performed to systematically fragment the molecular ion and map out these pathways, further confirming the structure.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For the analysis of solid or liquid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

Protocol Steps:

-

Background Scan: With the ATR crystal clean, a background spectrum is recorded. This is necessary to subtract the absorbance of atmospheric carbon dioxide and water vapor.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal. For solids, a pressure arm is used to ensure good contact between the sample and the crystal.

-

Data Acquisition: The sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Data Interpretation: Identifying Key Functional Groups

For a molecule like this compound, we would expect to see several characteristic absorption bands.

Table 2: Expected IR Absorption Bands and Their Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3600-3200 | O-H (Alcohol) | Stretching | Strong, broad peak due to hydrogen bonding.[4] |

| 3150-3050 | C-H (Aromatic/Heteroaromatic) | Stretching | Medium to weak peaks. |

| 2980-2850 | C-H (Aliphatic) | Stretching | Strong, sharp peaks from the ethyl and pyrrolidine groups.[7] |

| ~1600-1450 | C=C, C=N (Pyrazole Ring) | Stretching | Medium to strong peaks, characteristic of the aromatic heterocycle. |

| 1260-1000 | C-O (Alcohol) | Stretching | Strong peak.[4] |

The presence of a broad absorption in the 3600-3200 cm⁻¹ region would be strong evidence for the hydroxyl group. The pyrrolidine N-H stretch (around 3400-3300 cm⁻¹) would be absent in our N-substituted example, but would be a key feature in related secondary amines.[1]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are essential, often supplemented by two-dimensional (2D) experiments.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

Protocol Steps:

-

Solvent Selection and Sample Preparation:

-

Choose a suitable deuterated solvent that fully dissolves the sample. For polar compounds like our target, DMSO-d₆ or Methanol-d₄ are often good choices.[3]

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a 5 mm NMR tube. Ensure the solution is homogeneous.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans and the relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

2D NMR Acquisition (if necessary):

-

If the ¹H and ¹³C spectra are complex or if assignments are ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular structure.

-

Caption: General Workflow for NMR-based Structural Elucidation.

Data Interpretation: Assembling the Molecular Puzzle

The interpretation of NMR spectra involves analyzing chemical shifts, coupling constants, and integration values. For our target compound class, we can predict the expected signals.

Table 3: Predicted ¹H NMR Signals for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrazole H-3, H-5 | ~7.5 - 8.0 | Singlets | 1H each | The two pyrazole protons will appear as distinct singlets. |

| Ethyl -CH₂- | ~4.1 | Quartet | 2H | Coupled to the methyl protons. |

| Pyrrolidine -CH₂- (various) | ~1.8 - 3.5 | Multiplets | 6H total | The pyrrolidine protons will be complex multiplets due to their diastereotopic nature. |

| Methylene bridge -CH₂- | ~2.8 | Singlet or Doublet | 2H | Connects the pyrazole and pyrrolidine rings. |

| Ethyl -CH₃ | ~1.4 | Triplet | 3H | Coupled to the methylene protons. |

| Hydroxyl -OH | Variable | Broad Singlet | 1H | Position is concentration and solvent dependent; may exchange with D₂O. |

Note: These are estimated chemical shifts and will vary depending on the solvent and specific substitution patterns.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom. The chemical shifts will be characteristic of the carbon type (e.g., aromatic carbons of the pyrazole ring will be in the 110-140 ppm range, while the aliphatic carbons of the ethyl and pyrrolidine groups will be in the 10-60 ppm range).

Challenges in Pyrazole NMR: N-unsubstituted pyrazoles can exhibit tautomerism, leading to broadened or multiple sets of signals. However, in our N-ethylated example, this is not an issue, and sharp signals are expected.

Conclusion: A Triad of Spectroscopic Certainty

The structural elucidation of a novel compound like this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. Mass spectrometry provides the elemental formula, infrared spectroscopy confirms the presence of key functional groups, and nuclear magnetic resonance spectroscopy maps out the precise atomic connectivity and stereochemistry. By following the robust protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately characterize their newly synthesized molecules, ensuring the integrity of their data and paving the way for successful drug discovery and development.

References

-

Lam, C. W. K., Law, C. Y., & To, K. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 8(6), 415-423. [Link]

-

Oreate AI. (2026, January 7). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 17, 2026, from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 17, 2026, from [Link]

-

Lam, C. W., & Siu, T. S. (2002). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 23(2), 31–41. [Link]

-

PubMed. (2002). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry, 35(3), 183-193. [Link]

-

ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved February 17, 2026, from [Link]

-

Scribd. (n.d.). NMR Solvent Requirements. Retrieved February 17, 2026, from [Link]

-

LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. [Link]

-

LibreTexts Chemistry. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 17, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved February 17, 2026, from [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved February 17, 2026, from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved February 17, 2026, from [Link]

-

Journal of the Serbian Chemical Society. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 17, 2026, from [Link]

-

Elguero, J., & Goya, P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

-

National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved February 17, 2026, from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved February 17, 2026, from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

-

ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved February 17, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. [Link]

-

Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

Molecules. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]

-

University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

ResearchGate. (n.d.). Protocol for Calculating 13C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Retrieved February 17, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 17, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved February 17, 2026, from [Link]

Sources

solubility of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol in different solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol .[1][2][3][4][5]

As specific experimental solubility data for this precise intermediate is not standardized in public pharmacopeias, this guide applies Structure-Property Relationship (SPR) principles derived from its functional motifs (pyrrolidin-3-ol and N-ethyl pyrazole).[1][3][4][5] It serves as a protocol for researchers to validate solubility in their specific workflows.[3][4][5][6]

A Methodological Guide for Assay Development & Formulation

Executive Summary: The Physicochemical Context

To effectively solubilize this compound (hereafter referred to as EPP-3-ol ), one must understand the competition between its polar and lipophilic domains.[1][3][4][5]

-

The Polar Domain (Hydrophilic): The pyrrolidin-3-ol moiety contains a secondary amine and a hydroxyl group.[1][2][3][4][5] The amine is basic (predicted pKa ~9.0–9.5), making the molecule highly sensitive to pH.[4][5][6]

-

The Aromatic Domain (Lipophilic): The 1-ethyl-1H-pyrazole ring provides aromatic stability and moderate lipophilicity.[1][2][3][4][5]

-

The Net Result: EPP-3-ol is an amphiphilic base .[1][2][3][4][5] It is expected to exhibit high solubility in polar protic solvents and aqueous acids, moderate solubility in chlorinated organics, and poor solubility in non-polar hydrocarbons.[4][5][6]

Predicted Solubility Profile & Solvent Selection

The following table categorizes solvents based on their interaction with EPP-3-ol’s functional groups.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | High (>100 mM) | Primary Stock Solvent. Disrupts intermolecular H-bonds; stabilizes both the aromatic ring and the polar amine.[1][2][3][4][5] |

| Polar Protic | Methanol, Ethanol | High (>50 mM) | Excellent H-bond donor/acceptor matching with the hydroxyl and amine groups.[2][4][5][6] |

| Aqueous (Acidic) | 0.1 N HCl, PBS (pH 4.0) | High (>50 mM) | Protonation Driven. At pH < pKa, the pyrrolidine nitrogen becomes cationic ( |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Moderate | The molecule is partially ionized.[2][4][5][6] Solubility relies on the hydroxyl group; aggregation may occur at high concentrations.[3][4][5][6] |

| Chlorinated | DCM, Chloroform | Moderate-Good | Solubilizes the neutral (free base) form effectively; useful for extraction.[2][4][5][6] |

| Non-Polar | Hexane, Toluene | Poor (<1 mM) | The high polarity of the pyrrolidin-3-ol core prevents solvation in lipophilic media.[1][2][3][4][5] |

Critical Experimental Protocols

Protocol A: Kinetic Solubility Screening (High-Throughput)

Use this for rapid assessment during biological assay setup.[1][2][3][4][5]

-

Preparation: Prepare a 10 mM stock solution of EPP-3-ol in 100% DMSO.

-

Spiking: Spike 5 µL of stock into 495 µL of the target buffer (e.g., PBS pH 7.4) to reach a target concentration of 100 µM (2% DMSO final).[4][5][6]

-

Incubation: Shake for 2 hours at room temperature (25°C).

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS.

-

Calculation:

-

-

Self-Validation Step: If the recovery of a known soluble reference (e.g., Caffeine) is <90%, check for filter adsorption.[4][5][6]

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation and pre-clinical development.[1][2][4][5]

-

Supersaturation: Add solid EPP-3-ol to the solvent until visible solid remains undissolved (excess solid is critical).[1][3][4][5][6]

-

Equilibration: Stir or shake for 24 to 48 hours at constant temperature (25°C).

-

pH Check: Measure the pH of the supernatant.[1][4][5][6] Crucial: The basic amine will raise the pH of unbuffered water, artificially inflating solubility.[4][5][6] Always use strong buffers.

-

Separation: Centrifuge at 10,000g for 10 minutes.

-

Analysis: Dilute the supernatant with Mobile Phase and quantify via HPLC.

pH-Dependent Solubility Logic

The solubility of EPP-3-ol is dictated by the Henderson-Hasselbalch equation.[1][3][4][5] The diagram below illustrates the species distribution and its impact on solubility.

Caption: Solubility decision tree driven by the protonation state of the pyrrolidine nitrogen.

Troubleshooting & Best Practices

Common Issue: "Oiling Out"

Because EPP-3-ol has a flexible alkyl linker and a melting point that may be moderate, it can form an "oil" rather than a crystal precipitate in water.[1][2][3][4][5]

-

Solution: If oiling occurs during purification, switch to a salt formation strategy.[4][5][6] Treat the free base with Oxalic acid or HCl in Ethanol/Ether to generate a crystalline solid.[1][4][5][6]

Storage of Stock Solutions

-

Solvent: DMSO (10 mM to 100 mM).

-

Condition: Store at -20°C.

-

Stability Warning: Avoid repeated freeze-thaw cycles. The secondary amine can react with atmospheric

to form carbamates over long periods if left open; seal tightly.[3][4][5][6]

LC-MS Method for Quantification

To verify solubility, use the following generic chromatographic conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[4][5][6]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).[2][4][5][6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][4][5][6]

-

Gradient: 5% B to 95% B over 5 minutes.

References

-

Lipinski, C. A. (2000).[4][5][6] "Drug-like properties and the causes of poor solubility and poor permeability."[1][3][4][5][6] Journal of Pharmacological and Toxicological Methods. Link[2][4][5]

-

Bergström, C. A., et al. (2007).[4][5][6] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link[2][4][5]

-

Bhattachar, S. N., et al. (2006).[4][5][6] "Solubility: it's not just for physical chemists."[2][3][4][5][6] Drug Discovery Today. Link[2][4][5]

-

Avdeef, A. (2007).[4][5][6] "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews. Link[2][4][5]

Sources

- 1. molport.com [molport.com]

- 2. [(3S)-3-{[8-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purin-6-yl]oxy}pyrrolidin-1-yl](oxan-4-yl)methanone | C22H29N7O3 | CID 118556943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazine | C14H17N5 | CID 118036111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. turkjps.org [turkjps.org]

The Pyrazole-Pyrrolidinol Scaffold: A Technical Guide to Biological Targets and Medicinal Chemistry

Topic: Potential Biological Targets of Pyrazole-Pyrrolidinol Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole-pyrrolidinol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the field of kinase inhibition. This guide analyzes the pharmacophoric properties of this dual-ring system, detailing its application in targeting ABL1 (allosteric) , Janus Kinases (JAKs) , and emerging targets like Ferroptosis pathways. By synthesizing the rigidity of the pyrazole core with the solubilizing and stereochemically defined nature of the pyrrolidinol tail, researchers have unlocked high-affinity interactions that defy traditional ATP-competitive limitations.

Part 1: Structural Basis & Pharmacophore Analysis[1]

The success of the pyrazole-pyrrolidinol scaffold stems from its ability to satisfy multiple "Lipinski-like" parameters while offering unique vectoral geometry for protein binding.

The Pharmacophore Triad

-

The Pyrazole Core: Acts as a rigid linker and a hydrogen bond donor/acceptor system. In kinase inhibitors, it frequently interacts with the "gatekeeper" residue or the hinge region (Glu/Leu backbone).

-

The Pyrrolidine Ring: Provides a semi-rigid aliphatic cycle that controls the exit vector of substituents. Unlike a flexible alkyl chain, the pyrrolidine ring locks the attached groups into a specific quadrant.

-

The Hydroxyl Group (Pyrrolidinol):

-

Solubility: dramatically lowers logP, improving oral bioavailability.

-

Specific Binding: Acts as a hydrogen bond donor/acceptor to interact with solvent-front residues or specific water networks within the binding pocket.

-

Pharmacophore Visualization

The following diagram illustrates the functional connectivity of the scaffold.

Figure 1: Pharmacophore map of the pyrazole-pyrrolidinol scaffold highlighting key interaction points.

Part 2: Primary Biological Targets

ABL1 Kinase (Allosteric Inhibition)

The most validated application of the pyrazole-pyrrolidinol scaffold is in the inhibition of BCR-ABL1 , the driver kinase of Chronic Myeloid Leukemia (CML).

-

Key Compound: Asciminib (ABL001)

-

Mechanism: Unlike imatinib or dasatinib, which bind to the ATP site (orthosteric), Asciminib utilizes a pyrazole-pyrrolidinol motif to bind to the myristoyl pocket (allosteric site).

-

Role of the Scaffold:

-

The pyrazole ring stacks against the alpha-helix I (helix-bending).

-

The 3-hydroxypyrrolidine moiety mimics the binding of the myristoyl group (a lipid tail that normally autoregulates the kinase), effectively "locking" the kinase in an inactive conformation. The hydroxyl group forms a critical hydrogen bond with the backbone carbonyl of the protein, stabilizing the complex.

-

ABL1 Allosteric Signaling Pathway

Figure 2: Mechanism of allosteric ABL1 inhibition by pyrazole-pyrrolidinol compounds.

Janus Kinases (JAKs)

While first-generation JAK inhibitors (e.g., Ruxolitinib) utilized pyrrolo[2,3-d]pyrimidines, next-generation inhibitors often incorporate pyrazole-pyrrolidine linkages to tune selectivity between JAK1, JAK2, and JAK3.

-

Target Specificity: The pyrrolidine ring is often substituted with electron-withdrawing groups (e.g., nitriles or fluorines) to target the specific shape of the JAK1 binding pocket, avoiding the JAK2 pocket which mediates erythropoiesis.

-

Structural logic: The pyrazole acts as the hinge binder, while the pyrrolidine tail extends into the solvent-exposed region, improving solubility and reducing off-target cytochrome P450 inhibition.

Emerging Target: Ferroptosis

Recent medicinal chemistry efforts have identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis (iron-dependent cell death).[1]

-

Mechanism: These compounds act as radical-trapping antioxidants (RTAs).[1] The pyrazole-pyrrolidinol structure allows the molecule to partition into lipid membranes (where lipid peroxidation occurs) while maintaining enough polarity (via the hydroxyl) to be orally active.

-

Application: Neurodegenerative diseases (Alzheimer's, Parkinson's) and Ischemia-Reperfusion injury.

Part 3: Experimental Validation Protocols

To validate a pyrazole-pyrrolidinol compound against these targets, the following self-validating workflows are recommended.

Protocol: ADP-Glo Kinase Assay (Biochemical Validation)

This assay measures the ADP formed from a kinase reaction; it is universal for ABL and JAK kinases.

Reagents:

-

Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Ultrapure ATP (Km concentration for specific kinase).

-

Substrate peptide (e.g., Abltide for ABL1).

Workflow:

-

Preparation: Dilute compounds in 100% DMSO (10-point dose-response). Transfer 50 nL to a 384-well plate.

-

Enzyme Addition: Add 2 µL of kinase enzyme (0.5 nM final). Incubate 10 min at RT to allow compound-enzyme equilibration.

-

Reaction Start: Add 2 µL of ATP/Substrate mix.

-

Incubation: Incubate at RT for 60 min.

-

Detection: Add 4 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

-

Readout: Add 8 µL of Kinase Detection Reagent (converts ADP to light). Read Luminescence.

Self-Validation Check:

-

Z' factor must be > 0.5.

-

Include a reference inhibitor (e.g., Staurosporine or Asciminib) on every plate.

Protocol: Ba/F3 Cellular Selectivity Assay

The Ba/F3 system is the "gold standard" for assessing kinase oncogene addiction and selectivity.

Workflow:

-

Cell Lines: Use parental Ba/F3 (IL-3 dependent) vs. Ba/F3 transformed with BCR-ABL1 or JAK1/2 (IL-3 independent).

-

Seeding: Seed 2,000 cells/well in 384-well plates in RPMI + 10% FBS.

-

Treatment: Treat with pyrazole-pyrrolidinol analog (dose-response) for 72 hours.

-

Viability Readout: Add CellTiter-Glo (ATP quantification).

-

Analysis: Calculate GI50.

-

Selectivity Index: GI50 (Parental + IL-3) / GI50 (Transformed).

-

Interpretation: A high index (>50x) indicates on-target efficacy with low general cytotoxicity.

-

Part 4: Data Summary & Future Perspectives

Comparative Activity Profile

| Compound Class | Primary Target | Binding Mode | Key Structural Feature | Clinical Status |

| Asciminib | ABL1 | Allosteric (Myristoyl) | 3-Hydroxypyrrolidine tail | FDA Approved (CML) |

| Ruxolitinib Analogs | JAK1/2 | Orthosteric (ATP) | Pyrazole-Pyrrolidine linker | Clinical Trials |

| Larotrectinib Analogs | Trk A/B/C | Orthosteric | Pyrazolo[1,5-a]pyrimidine | FDA Approved |

| Ferroptosis Inhibitors | Lipid Peroxidation | Radical Trapping | 4-OH-Pyrazole core | Preclinical |

Future Directions: PROTACs

The pyrrolidine nitrogen in this scaffold offers an ideal attachment point for E3 ligase linkers (e.g., to Cereblon or VHL) without disrupting the primary binding mode of the pyrazole core. This enables the conversion of reversible inhibitors into PROTACs (Proteolysis Targeting Chimeras) for the degradation of drug-resistant kinase mutations.

References

-

Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry. Link

-

Wylie, A. A., et al. (2017). "The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1." Nature. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

-

Vazquez, M. L., et al. (2018). "Identification of Selective JAK1 Inhibitors with High Potency and Selectivity." Journal of Medicinal Chemistry. Link

-

Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell. Link

Sources

An In-depth Technical Guide to the In Silico Modeling of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol Interactions with a Putative Kinase Target

Disclaimer: The specific biological target of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is not definitively established in publicly available literature. This guide, therefore, presents a comprehensive, field-proven workflow for the in silico modeling of this ligand with a representative and plausible protein target class, protein kinases, based on the chemical features of the ligand and known targets of similar scaffolds.[1][2] The methodologies detailed herein are broadly applicable to the study of small molecule-protein interactions and are designed to provide researchers, scientists, and drug development professionals with a robust framework for computational investigation.

Introduction

The intersection of computational chemistry and drug discovery has revolutionized our ability to predict, understand, and optimize the interactions between small molecules and their biological targets.[3][4] In silico modeling techniques provide an atomic-level lens through which we can visualize and quantify these interactions, thereby guiding medicinal chemistry efforts and accelerating the development of novel therapeutics. This guide provides an in-depth technical overview of a standard computational workflow for characterizing the binding of a novel small molecule, this compound, with a putative protein kinase target.

The choice of a protein kinase as a representative target is informed by the prevalence of the pyrazole scaffold in known kinase inhibitors.[1][2] This guide will detail the critical steps of molecular docking to predict binding poses, and molecular dynamics (MD) simulations to assess the stability of these poses and the dynamics of the protein-ligand complex. Each step is presented with a focus on the underlying scientific rationale, ensuring a robust and reproducible computational experiment.

Part 1: Ligand and Protein Preparation: The Foundation of Accurate Modeling

The quality of the initial structures of both the ligand and the protein is paramount to the success of any in silico modeling study. This preparatory phase involves optimizing the three-dimensional structure of the ligand and ensuring the protein structure is complete and appropriately protonated.

Ligand Preparation

The initial 2D structure of this compound must be converted into a low-energy 3D conformation.

Experimental Protocol:

-

2D to 3D Conversion: Utilize a molecular editor such as MarvinSketch or ChemDraw to sketch the 2D structure of the ligand. Employ the software's built-in tools to generate an initial 3D conformation.

-

Energy Minimization: Perform a geometry optimization using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a physically realistic, low-energy conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms. The AM1-BCC charge model is a widely accepted method for generating high-quality charges for small organic molecules.

-

File Format Conversion: Save the optimized ligand structure in a format suitable for docking software, such as the .mol2 or .pdbqt format.

Causality Behind Experimental Choices: An accurate 3D structure and appropriate charge distribution of the ligand are critical for the docking algorithm to correctly evaluate electrostatic and van der Waals interactions with the protein's active site. An improperly minimized structure can lead to steric clashes and an inaccurate prediction of binding affinity.

Protein Preparation

For this guide, we will select a representative kinase structure from the Protein Data Bank (PDB). Let us assume we have identified a relevant kinase, for which a high-resolution crystal structure is available (e.g., PDB ID: 1C8K).[5]

Experimental Protocol:

-

PDB Structure Acquisition: Download the PDB file of the chosen kinase.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[6]

-

Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This should be done at a physiological pH (e.g., 7.4) to ensure correct ionization states of acidic and basic residues. Tools like H++ or the pdb2gmx module in GROMACS can be used for this purpose.[7]

-

Missing Residue and Loop Modeling: Check for any missing residues or loops in the crystal structure. If present, these should be modeled using tools like MODELLER or Swiss-Model to ensure a complete protein structure.

-

Force Field Assignment: Assign a suitable molecular mechanics force field to the protein (e.g., AMBER, CHARMM, or OPLS).

Causality Behind Experimental Choices: The correct protonation state of ionizable residues (Asp, Glu, Lys, Arg, His) is fundamental for accurately modeling electrostatic interactions, which are often key drivers of ligand binding. Incomplete protein structures can lead to artifacts in both docking and MD simulations.

Part 2: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[8] This provides a static snapshot of the most likely binding mode.

Experimental Protocol using AutoDock Vina: [8][9]

-

File Preparation: Convert the prepared protein and ligand files into the .pdbqt format, which includes partial charges and atom type information required by AutoDock Vina.[6]

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the kinase. The size and center of the grid box should be sufficient to allow the ligand to freely rotate and translate within the binding pocket.[6][8]

-

Docking Execution: Run the AutoDock Vina docking algorithm. The program will sample different conformations and orientations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.

-

Results Analysis: Analyze the output, which typically consists of a ranked list of binding poses and their corresponding predicted binding affinities (in kcal/mol). The top-ranked pose is the most probable binding mode according to the scoring function. Visualize the top poses in the context of the protein's active site using molecular visualization software like PyMOL or UCSF Chimera.[5][9]

Data Presentation: Predicted Binding Affinities

| Pose Rank | Predicted Binding Affinity (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.2 |

| 3 | -7.9 |

| ... | ... |

Causality Behind Experimental Choices: The grid box confines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing unproductive sampling of the entire protein surface. The scoring function is designed to approximate the binding free energy, allowing for a quantitative comparison of different binding poses.

Visualization: Molecular Docking Workflow

Caption: Workflow for molecular docking.

Part 3: Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a valuable static picture, the reality of molecular interactions is dynamic. Molecular dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability and the nature of the interactions over time.[7][10]

Experimental Protocol using GROMACS: [7][10][11][12][13]

-

System Preparation:

-

Complex Creation: Combine the coordinates of the top-ranked docked pose of the ligand with the prepared protein structure.

-

Force Field and Topology: Generate a topology file for the protein-ligand complex using a chosen force field (e.g., AMBER14SB for the protein and GAFF for the ligand). The topology file contains all the parameters needed to describe the potential energy of the system.[12][13]

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during the setup.

-

Equilibration:

-

NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.[12]

-

NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Continue the equilibration at constant pressure to allow the density of the system to relax to the correct value. The position restraints on the protein and ligand are gradually released.[12]

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.

-

Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Quantify the formation and breaking of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory.

-

Causality Behind Experimental Choices: The equilibration steps are crucial to ensure that the system reaches a stable state at the desired temperature and pressure before the production simulation begins. This prevents artifacts and ensures that the production run samples from a physically relevant ensemble. The choice of simulation time depends on the specific biological question being addressed; longer simulations are often required to observe large-scale conformational changes.

Visualization: Molecular Dynamics Simulation Workflow

Caption: Workflow for molecular dynamics simulation.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful and versatile framework for investigating the interactions of small molecules, such as this compound, with their putative protein targets. By combining the predictive power of molecular docking with the dynamic insights from molecular dynamics simulations, researchers can generate detailed hypotheses about binding modes, interaction strengths, and the stability of protein-ligand complexes. These computational insights are invaluable for guiding experimental studies, optimizing lead compounds, and ultimately accelerating the drug discovery process. It is imperative to remember that these computational methods are models of reality and their predictions should always be validated through experimental assays.

References

-

GROMACS Tutorials. Available at: [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials!. Available at: [Link]

-

GROMACS tutorial | Biomolecular simulations - EMBL-EBI. Available at: [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. Available at: [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

-

Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - RSC Publishing. Available at: [Link]

-

Calculation of binding free energies - PubMed. Available at: [Link]

-

AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. Available at: [Link]

-

On Free Energy Calculations in Drug Discovery | Accounts of Chemical Research. Available at: [Link]

-

Running molecular dynamics simulations using GROMACS - Galaxy Training!. Available at: [Link]

-

Self explained tutorial for molecular dynamics simulation using gromacs - GitHub. Available at: [Link]

-

Calculation of absolute protein–ligand binding free energy from computer simulations. Available at: [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC. Available at: [Link]

-

7.5: Molecular Docking Experiments - Chemistry LibreTexts. Available at: [Link]

-

Free Energy Calculations::Institute of Molecular Modeling and Simulation - BOKU. Available at: [Link]

-

In-Silico Drug Discovery using Protein-Small Molecule Interaction - ResearchGate. Available at: [Link]

-

Protein Small Molecule Interactions - Vajda Lab. Available at: [Link]

-

The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex - PubMed. Available at: [Link]

-

Toward In Silico Design of Protein–Protein Interaction Stabilizers | ACS Central Science. Available at: [Link]

-

Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC. Available at: [Link]

-

Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. Available at: [Link]

-

Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed. Available at: [Link]

Sources

- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vajdalab.org [vajdalab.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. youtube.com [youtube.com]

- 10. GROMACS Tutorials [mdtutorials.com]

- 11. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 12. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 13. GitHub - pritampanda15/Molecular-Dynamics: Self explained tutorial for molecular dynamics simulation using gromacs [github.com]

Methodological & Application

experimental protocol for testing enzymatic inhibition with novel compounds

Introduction: The Kinetic Mandate

In early-stage drug discovery, the transition from a "hit" to a "lead" relies entirely on the validity of the inhibition data. A common failure mode in medicinal chemistry is the optimization of compounds based on artifactual data—specifically, false positives driven by colloidal aggregation, non-specific binding, or assay interference rather than true stoichiometric inhibition.

This guide provides a rigorous, self-validating protocol for characterizing novel enzymatic inhibitors. It moves beyond simple

Phase 1: Assay Optimization & The "Golden Rule"

Before touching an inhibitor, the assay must be kinetically valid. You cannot measure inhibition if the underlying reaction velocity (

Linearity Validation (The 10% Limit)

-

Objective: Determine the time window where the reaction velocity (

) is constant. -

Protocol:

-

Prepare a matrix of Enzyme concentrations ([E]) vs. Time.

-

Measure product formation continuously (kinetic mode) or at multiple time points.

-

Critical Threshold: Select an [E] and time (

) where substrate conversion is < 10% . Beyond this, product inhibition and substrate depletion violate the steady-state assumption (

-

Determination

-

Objective: Determine the Michaelis constant (

) to set the screening substrate concentration. -

Protocol: Titrate Substrate ([S]) from

to -

The Golden Rule: For primary inhibition screening, fix

.-

Reasoning: At

, the assay is equally sensitive to Competitive and Uncompetitive inhibitors (Cheng-Prusoff balanced). Running at

-

Phase 2: Screening & Determination

Experimental Protocol

Reagents:

-

Assay Buffer: HEPES/Tris (pH optimized), plus additives (see Phase 4).

-

Enzyme: Final concentration typically 0.1–10 nM (must be

). -

Substrate: Fixed at

(determined in Phase 1). -

Inhibitor: 10-point serial dilution (usually 1:3 steps).

Workflow:

-

Dispense Inhibitor: Add compounds to the plate (typically acoustic dispensing or pin tool). Include DMSO controls (Neutral Control).

-

Add Enzyme: Dispense [E] into wells.

-

Pre-incubation (Critical): Incubate [E] + [I] for 15 minutes.

-

Why? This allows slow-binding inhibitors to reach equilibrium. Omitting this underestimates potency for tight-binders.

-

-

Initiate Reaction: Add [S] to start the reaction.

-

Measure: Monitor signal (Fluorescence/Absorbance) over time. Calculate slope (

) for the linear range.

Data Analysis & Quality Control

Calculate % Inhibition relative to High Control (No Enzyme) and Low Control (No Inhibitor). Fit to the 4-Parameter Logistic (4PL) Equation :

Table 1: Interpreting the Hill Slope

| Hill Slope ( | Diagnosis | Action |

| 1.0 ± 0.2 | Ideal. 1:1 Stoichiometry. | Proceed to MoA. |

| > 1.5 | Steep curve. Suggests aggregation, denaturation, or multi-site binding. | Red Flag: Run Detergent Test (Phase 4). |

| < 0.7 | Shallow curve. Negative cooperativity or impure compound/enzyme. | Check compound purity; check for interfering isomers. |

Phase 3: Diagnosing Mechanism of Action (MoA)

A single

The Matrix Method ( Shift)

Instead of full Lineweaver-Burk plots (which error-prone), use the

Protocol:

-

Determine

of the compound at three distinct substrate concentrations: -

Observe the shift in

.[1]

Data Visualization: MoA Decision Tree

Figure 1: Decision logic for determining enzymatic inhibition mechanism based on substrate dependence.

Phase 4: Triage & Artifact Identification

Before declaring a compound a "lead," you must rule out PAINS (Pan-Assay Interference Compounds) and Irreversible Binding .

The Detergent Test (Ruling out Aggregators)

Many hydrophobic compounds form colloidal aggregates at

-

Protocol: Measure

in standard buffer vs. buffer + 0.01% Triton X-100 (or 0.005% Tween-20). -

Result:

-

If

increases significantly (potency is lost) with detergent -

If

remains stable

-

-

Reference: See Shoichet et al. regarding colloidal aggregation [3].[2]

Time-Dependence (Reversibility Check)

-

Protocol: Measure

with two pre-incubation times: 0 minutes vs. 60 minutes . -

Result:

-

drops significantly (e.g., 100 nM

-

To confirm irreversibility, perform a Jump Dilution experiment: Incubate [E]+[I] at

, then dilute 100-fold into substrate solution. If activity does not recover, inhibition is irreversible.

-

drops significantly (e.g., 100 nM

Summary Workflow

Figure 2: Comprehensive experimental workflow from assay validation to mechanistic characterization.

References

-

Sittampalam, G. S., et al. (Eds.).[3][4] (2004).[1][3][5] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] [Link]

-

Cheng, Y., & Prusoff, W. H. (1973).[6] Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition ( -

Feng, B. Y., & Shoichet, B. K. (2006).[7] A detergent-based assay for the detection of promiscuous inhibitors.[7] Nature Protocols, 1(2), 550–553.[7] [Link]

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. [Link]

Sources

- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

ADME Profiling of Pyrazole Scaffolds: From Tautomers to Glucuronides

Topic: ADME Properties of Pyrazole-Containing Small Molecules Content Type: Application Note & Detailed Protocols Audience: Senior Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary: The Pyrazole Paradox

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib , Ruxolitinib , and Sildenafil . Its ubiquity stems from its unique physicochemical duality: it acts simultaneously as a hydrogen bond donor (NH) and acceptor (N2), making it an ideal mimic for the peptide bond or a kinase hinge binder.

However, this scaffold introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges that often derail lead optimization. The exposed nitrogen atoms are prone to rapid N-glucuronidation , a Phase II metabolic pathway that can lead to high clearance and species-specific toxicity that murine models often fail to predict.

This Application Note provides a technical roadmap for assessing and optimizing the ADME profile of pyrazole-containing molecules, focusing on tautomer-dependent permeability and UGT-mediated clearance.

Physicochemical Determinants: Tautomerism & Permeability

The Tautomeric Equilibrium

Unlike pyridine or pyrrole,

-

Impact on Lipophilicity: The measured LogP is a weighted average of both tautomers. However, only the neutral species permeates passively.

-

Impact on Binding: Kinase inhibitors often require the pyrazole to adopt a specific tautomer to form the "donor-acceptor" motif with the hinge region (e.g., Glu/Leu backbone).

Diagram 1: Pyrazole Tautomerism & Binding Modes

Caption: Dynamic equilibrium of pyrazole tautomers affects both passive permeability and specific target engagement.

The Metabolic Achilles Heel: N-Glucuronidation

While CYP450-mediated oxidation (C-hydroxylation) is common, the most distinct metabolic liability for pyrazoles is direct N-glucuronidation .

Mechanism & Risks

-

Enzymology: Catalyzed primarily by UGT1A4 and UGT2B10 (unlike phenols which are UGT1A1/1A9 substrates).

-

The "N-Glucuronide Trap": N-glucuronides are often stable and highly polar, leading to rapid renal excretion. However, in some cases, they can be unstable (acyl glucuronide-like), posing a risk of covalent binding, though this is less common for pyrazoles than carboxylic acids.

-

Species Differences (CRITICAL):

-

Rats: Poor predictors of human N-glucuronidation. Rats often favor C-oxidation or have different UGT isoform activities.

-

Dogs/Monkeys: Generally better models for human UGT profiles, but discrepancies exist.

-

Implication: A compound stable in rat microsomes may fail in human hepatocytes due to massive UGT1A4 clearance.

-

Diagram 2: Metabolic Divergence of Pyrazoles

Caption: Divergent metabolic pathways. N-glucuronidation is a major clearance route often underestimated in rodent models.

Experimental Protocols

Protocol A: UGT-Driven Metabolic Stability Assay

Standard microsomal stability assays often fail to detect N-glucuronidation because UGT enzymes are located in the lumen of the ER and require specific cofactors and pore-forming agents.

Objective: Specifically assess UGT-mediated clearance of pyrazole derivatives.

Materials:

-

Human Liver Microsomes (HLM) (pooled, mixed gender).

-

UDP-glucuronic acid (UDPGA) (Cofactor).[1]

-

Alamethicin (Pore-forming peptide – Critical Step ).

-

MgCl2 (Cofactor).

-

NADPH (Optional: include only if assessing total clearance, otherwise omit to isolate UGT).

Workflow:

-

Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Why: This permeabilizes the microsomal membrane, allowing UDPGA to reach the active site of UGTs.

-

Reaction Mix: Prepare buffer (100 mM Tris-HCl, pH 7.4) with 5 mM MgCl2.

-

Initiation: Add test compound (1 µM final) and UDPGA (2-5 mM final).

-

Incubation: Incubate at 37°C with shaking.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for parent loss and appearance of [M+176]+ metabolite (Glucuronide).

Data Interpretation:

-

High Clearance (> 20 µL/min/mg): Indicates a metabolic soft spot.

-

Structure-Metabolism Relationship (SMR): If clearance is high, consider blocking the N-position (e.g., N-methylation) or adding steric bulk adjacent to the nitrogen to hinder UGT binding.

Protocol B: Tautomer-Dependent Permeability (Modified PAMPA)

Standard PAMPA at pH 7.4 may not capture the permeability of the specific tautomer required for binding.

Objective: Determine the effective permeability (

Workflow:

-

Preparation: Prepare 10 mM stock of pyrazole derivative in DMSO.

-

Donor Plate: Dilute compound to 10 µM in buffers ranging from pH 4.0 to pH 8.0.

-

Rationale: Pyrazoles are weak bases/acids. Varying pH shifts the ionization and tautomeric ratio.

-

-

Membrane: Use a hexadecane/lecithin-impregnated PVDF filter (artificial membrane).

-

Acceptor Plate: Fill with drug-free buffer at pH 7.4 (sink condition).

-

Incubation: 4 hours at room temperature in a humidity chamber.

-

Quantification: Measure UV absorbance or LC-MS/MS peak area in both donor and acceptor wells.

Calculation:

Insight: A sharp drop in permeability at acidic pH suggests the protonated pyrazolium species (impermeable) is dominant. A flat profile indicates the neutral tautomer is stable and permeable.

Comparative Data: Pyrazole Drug Profiles

| Drug | Indication | Pyrazole Role | Major ADME Feature | Metabolic Liability |

| Celecoxib | NSAID (COX-2) | Scaffold Core | High Lipophilicity (LogP ~3.5) | CYP2C9 Oxidation (Methyl group); Low Glucuronidation. |

| Ruxolitinib | JAK Inhibitor | Hinge Binder | Moderate Permeability | CYP3A4 Oxidation + Cyclopentyl ring hydroxylation. |

| JNJ-10198409 | PDGF Inhibitor | Scaffold | High Clearance | Extensive N-Glucuronidation (UGT1A4). Required structural modification. |

| Sildenafil | PDE5 Inhibitor | Scaffold | Good Solubility | CYP3A4 N-demethylation (Piperazine), not Pyrazole ring. |

Troubleshooting & Optimization

Problem: High intrinsic clearance (

-

Diagnosis: Likely human-specific N-glucuronidation via UGT1A4.[2]

-

Validation: Run Protocol A with and without UDPGA. If clearance disappears without UDPGA, it is UGT-driven.

-

Solution:

-

N-Alkylation: Cap the NH if it is not essential for binding.

-

Steric Hindrance: Introduce a substituent (e.g., -CH3, -Cl) at the C3 or C5 position adjacent to the nitrogen to sterically clash with the UGT active site.

-

Electron Withdrawal: Reduce the nucleophilicity of the nitrogen by adding an electron-withdrawing group (EWG) to the ring (e.g., -CF3).

-

Diagram 3: Optimization Workflow

Caption: Decision tree for diagnosing and remediating pyrazole metabolic instability.

References

-

Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and clinical implications.Journal of Pharmaceutical Sciences . Link (Note: Contextual validation via general UGT literature).

-

Zamek-Gliszczynski, M. J., et al. (2006). N-Glucuronidation of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor JNJ-10198409.[3]Drug Metabolism and Disposition .[2] Link

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.Elsevier. (Standard Text for PAMPA/Solubility protocols).

-

Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.Chemical Reviews . Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry . Link (Relevant for substituent effects on metabolic stability).

Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local safety regulations.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Unlocking the Therapeutic Potential of Pyrrolidinol Derivatives through Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives, particularly pyrrolidinols and their oxidized counterparts, pyrrolidinones, are present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[3][4][5] These activities include neuroprotective, anticancer, antiviral, antidiabetic, and anti-inflammatory effects.[4][6][7][8][9] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high target affinity and selectivity.[1][5] This document provides a comprehensive guide to understanding and applying Structure-Activity Relationship (SAR) principles to the design and optimization of novel pyrrolidinol-based therapeutic agents.

The Core Principles of SAR in Pyrrolidinol Scaffolds

SAR studies are fundamental to medicinal chemistry, providing a systematic approach to understanding how the chemical structure of a molecule relates to its biological activity. For pyrrolidinol derivatives, SAR investigations typically focus on three key areas: the stereochemistry of the hydroxyl group and other chiral centers, the nature and position of substituents on the pyrrolidine ring, and modifications of the pyrrolidine ring itself.

Stereochemistry: A Critical Determinant of Activity

The spatial arrangement of atoms in pyrrolidinol derivatives is often a critical factor in their interaction with biological targets. The stereochemistry at the carbon bearing the hydroxyl group, as well as other stereocenters on the ring, can profoundly influence binding affinity and efficacy. For instance, stereoselective synthesis methods are often employed to obtain specific enantiomers or diastereomers, as different stereoisomers can exhibit vastly different biological profiles due to their differential binding to enantioselective proteins.[1]

Substituent Effects: Fine-Tuning Potency and Selectivity

The introduction of various substituents at different positions of the pyrrolidinol ring is a common strategy to modulate the pharmacological properties of the lead compound. Key positions for substitution include the nitrogen atom, the carbon bearing the hydroxyl group, and other available positions on the carbon skeleton.

-

N-Substitution: The nitrogen atom of the pyrrolidinol ring is a frequent site for modification. The nature of the N-substituent can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.[2]

-

C-Substitution: Substituents on the carbon atoms of the ring can impact lipophilicity, steric interactions with the target protein, and metabolic stability. For example, SAR studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors have shown that small lipophilic substituents on a terminal phenyl group are preferable for optimal potency.[10][11]

Ring Modification and Bioisosteric Replacement

In some cases, the pyrrolidinol ring itself can be modified to improve drug-like properties. This can involve ring expansion or contraction, or the introduction of additional heteroatoms. Bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, is another strategy to optimize activity and reduce toxicity.

A Generalized Workflow for SAR Studies of Pyrrolidinol Derivatives

The following diagram illustrates a typical workflow for conducting SAR studies on pyrrolidinol derivatives, from initial hit identification to lead optimization.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol in Neuroscience Research: A Review of Available Data

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the application of the compound 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol in neuroscience research.

While the query sought detailed application notes and protocols for this specific molecule, no peer-reviewed articles, patents, or technical datasheets detailing its synthesis, biological activity, or use in experimental neuroscience have been identified. This indicates that the compound may be a novel chemical entity that has not yet been characterized in the scientific literature, or it may be a proprietary compound not yet disclosed to the public.

Although there is no direct information on this compound, the structural motifs present in the molecule—a pyrazole ring and a pyrrolidine ring—are found in many compounds with significant applications in neuroscience. Research on related pyrazole and pyrrolidine derivatives has been fruitful, particularly in the development of ligands for various neurological targets.

Related Compounds in Neuroscience Research

Derivatives of pyrazole and pyrrolidine have been investigated for their potential in treating a range of neurological and psychiatric disorders. A significant area of focus has been the development of agonists for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which is implicated in cognitive functions such as attention and memory.[1][2] Agonists of this receptor are considered promising therapeutic candidates for conditions like Alzheimer's disease and schizophrenia.[1][3]

Furthermore, pyrrolidine derivatives have been central to the development of radiotracers for imaging synaptic vesicle glycoprotein 2A (SV2A), a protein found in the membranes of synaptic vesicles and a marker of synaptic density.[4][5][6] Positron Emission Tomography (PET) tracers incorporating a pyrrolidone core are used to study synaptic loss in neurodegenerative diseases.[4][6]

Conclusion

At present, there are no established applications or protocols for the use of this compound in neuroscience research. Researchers interested in this specific compound would need to undertake foundational studies to synthesize and characterize its biological activity. Based on the activities of structurally related molecules, initial investigations could explore its potential as a ligand for nicotinic acetylcholine receptors or other central nervous system targets. However, without any existing data, its specific function and potential applications remain purely speculative.

It is recommended that researchers consult chemical synthesis literature and databases for potential synthetic routes to this compound and then proceed with in vitro screening assays to determine its biological targets and functional activity. Until such studies are published, no specific application notes or protocols can be provided.

Sources

- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775): a medicinal chemistry effort toward an α7 nicotinic acetylcholine receptor agonist preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: Synthesis and preclinical characterization of [18F]SDM-16 | bioRxiv [biorxiv.org]

- 5. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis & Optimization

Topic: Troubleshooting Low Yield in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Welcome to the Pyrazole Synthesis Support Module

Status: Operational | Lead Scientist: Dr. [AI Name]

Low yields in pyrazole synthesis are rarely due to a single factor. They are typically a convergence of regiochemical ambiguity , amphoteric solubility losses , or competitive side reactions (such as azine formation).[1]

This guide moves beyond generic advice to address the mechanistic bottlenecks of the two primary synthetic pathways: the Knorr Synthesis (condensation) and 1,3-Dipolar Cycloaddition .[2]

Module 1: Diagnostic Triage

Start here. Match your observation to the root cause.

Q: My reaction mixture turned into a black tar/oil. What happened?

Diagnosis: Oxidative decomposition or polymerization.

-

The Cause: Hydrazines (especially alkyl hydrazines) are potent reducing agents and are highly susceptible to air oxidation. Furthermore, 1,3-dicarbonyls can undergo self-aldol condensation under harsh basic conditions.[1]

-

The Fix:

-

Reagent Quality: Distill hydrazines prior to use if they appear yellow/brown. Use hydrazine hydrochloride salts (more stable) with a buffered base release.[1]

-

Atmosphere: Strictly run reactions under Argon/Nitrogen.

-

Solvent Switch: If using Ethanol/Reflux, switch to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .[1] These solvents stabilize the reaction intermediates and often allow for milder temperatures [1].

-

Q: TLC shows consumption of starting material, but I isolated <20% yield.

Diagnosis: The "Amphoteric Trap" during workup.

-

The Cause: Pyrazoles are deceptive. The pyridine-like nitrogen (

) is basic (-

If you wash with strong acid: You protonate the pyrazole, trapping it in the aqueous layer.

-

If you wash with strong base: You deprotonate the

, forming a water-soluble salt.

-

-

The Fix: Adjust aqueous workup to pH 7–8 . (See Module 3 for the extraction protocol).

Module 2: The Knorr Synthesis (Condensation)

Workflow: 1,3-Dicarbonyl + Hydrazine

The Regioselectivity Problem

When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, you generate two isomers (1,3- vs 1,5-substituted).[1] Low yield often results from isolating only one isomer while discarding the other.

Visualizing the Decision Pathway:

Caption: Regiochemical divergence in Knorr synthesis based on pH and solvent choice.

Optimization Table: Controlling Regioselectivity

Use this table to target the specific isomer you need, rather than accepting a 50/50 yield loss.

| Variable | Condition | Mechanistic Driver | Target Outcome |

| Solvent | Ethanol (Protic) | Solvates carbonyls; promotes acid-catalyzed attack. | Mixed isomers (Thermodynamic control). |

| Solvent | HFIP (Fluorinated) | Strong H-bond donor; activates carbonyls without acid.[1] | High regioselectivity (Kinetic control) [2].[1] |

| pH | Acidic (HCl/AcOH) | Protonates the hydrazine; reduces nucleophilicity. | Attack at the most electron-rich carbonyl. |

| pH | Basic (NaOEt) | Deprotonates hydrazine; increases nucleophilicity.[1] | Attack at the least sterically hindered carbonyl. |

Q: I see a "double spot" or a streak on TLC that isn't product.

Diagnosis: Azine formation.

-

The Issue: Instead of cyclizing, one hydrazine molecule reacts with two dicarbonyl molecules (or vice versa), forming a linear azine chain.[1]

-

The Fix:

-

Order of Addition: Do NOT mix reagents all at once. Add the 1,3-dicarbonyl dropwise to a solution of hydrazine (excess) at

. This ensures hydrazine is always in molar excess locally, favoring cyclization over oligomerization.[1] -

Concentration: Run the reaction dilute (0.1 M - 0.2 M). High concentrations favor intermolecular reactions (azines) over intramolecular reactions (cyclization).[1]

-

Module 3: Isolation & Purification Protocols

Where 30% of yield is typically lost.

Protocol: The "pH Swing" Extraction

Best for: N-unsubstituted pyrazoles (NH-pyrazoles).

-

Evaporation: Remove reaction solvent (especially if water-miscible like EtOH/DMF).

-

Acid Phase: Resuspend crude in 1M HCl. Wash with Ethyl Acetate (EtOAc).[1][3]

-

Why? Impurities go into EtOAc; Pyrazole stays in water (protonated form).[1]

-

-

Neutralization: Cool the aqueous layer to

. Slowly add 2M NaOH or saturated-